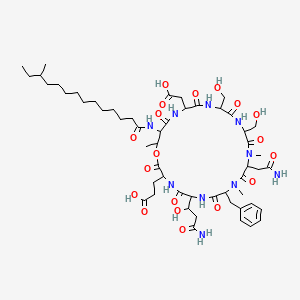

![molecular formula C24H29ClN6OS B1675631 2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride CAS No. 946518-60-1](/img/structure/B1675631.png)

2-(5-chloro-2-(3-(4-methylpiperazin-1-yl)propylamino)pyrimidin-4-yl)-N-cyclopropylbenzo[b]thiophene-4-carboxamide trihydrochloride

Overview

Description

This compound is an inhibitor of IkB-kinase (IKK2). Small molecules that inhibit IkB-kinase and NF-κB pathways are potential anti-inflammatory drug candidates .

Molecular Structure Analysis

The molecular structure of this compound is complex. It has been covalently bound to the Jak3 Kinase Domain in a crystal structure . The high degree of structural conservation of the JAK ATP binding pockets has posed a considerable challenge to medicinal chemists .Scientific Research Applications

Synthesis and Biological Evaluation

The research community has developed various synthetic routes to create novel compounds based on pyrimidine and thiophene structures, which are often evaluated for their biological activities. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have been explored for their anticancer and anti-5-lipoxygenase agents, indicating a structure-activity relationship (SAR) that could guide the development of new therapeutic agents (Rahmouni et al., 2016). Similarly, the creation of new compounds derived from thieno[2,3-d]-pyrimidine shows potential for the discovery of potent SARS-CoV 3C-like protease inhibitors, which could be crucial for antiviral drug development (Abd El-All et al., 2016).

Antimicrobial and Antitumor Activities

Compounds incorporating elements of the chemical structure of interest have been evaluated for antimicrobial and antitumor activities. This research is pivotal in identifying new therapeutic agents for treating infections and cancer. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown significant anti-inflammatory and analgesic agents, with some compounds exhibiting high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). The synthesis of substituted pyrazoles with antitumor and antimicrobial activities further demonstrates the potential of such compounds in medical applications (Riyadh, 2011).

Mechanism of Action

Target of Action

LY2409881 trihydrochloride is a selective inhibitor of IκB kinase β (IKK2), with an IC50 value of 30 nM . IKK2 is a key component of the NF-κB signaling pathway, which plays a crucial role in regulating immune response, inflammation, cell survival, and proliferation .

Mode of Action

LY2409881 trihydrochloride effectively inhibits the activation of NF-κB induced by TNFα . It does this by inhibiting IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins. This inhibition keeps NF-κB proteins sequestered in the cytoplasm, preventing them from translocating to the nucleus and activating gene transcription .

Biochemical Pathways

The primary biochemical pathway affected by LY2409881 is the NF-κB signaling pathway. By inhibiting IKK2, LY2409881 prevents the activation of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation, immune response, cell proliferation, and survival .

Result of Action

LY2409881 causes concentration- and time-dependent growth inhibition and apoptosis in lymphoma cells . The cytotoxicity of LY2409881 correlates with the overall activation status of NF-κB . It has been shown to have a significant inhibitory effect on tumor growth in mouse models .

Action Environment

The efficacy and stability of LY2409881 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been observed that LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma, leading to a marked downregulation of NF-κB . .

Biochemical Analysis

Biochemical Properties

LY2409881 trihydrochloride interacts with IKK2, a key enzyme in the NF-κB signaling pathway . By inhibiting IKK2, LY2409881 trihydrochloride prevents the activation of NF-κB, a transcription factor that regulates genes involved in inflammation and cell survival . This interaction is highly selective, with the compound showing over 10-fold selectivity for IKK2 over IKK1 and other common kinases .

Cellular Effects

In cellular models, LY2409881 trihydrochloride has been shown to inhibit the activation of NF-κB, leading to a decrease in the expression of NF-κB target genes . This can influence various cellular processes, including cell proliferation, apoptosis, and inflammation . For instance, in the ovarian cancer cell line SKOV3, LY2409881 trihydrochloride demonstrated moderate cytotoxicity .

Molecular Mechanism

The molecular mechanism of action of LY2409881 trihydrochloride involves the inhibition of IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins . This allows IκB to bind and sequester NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LY2409881 trihydrochloride have been observed to be both concentration- and time-dependent .

Dosage Effects in Animal Models

In animal models, LY2409881 trihydrochloride has been shown to inhibit tumor growth at doses of 50, 100, and 200 mg/kg . The compound was well-tolerated at these doses, with no severe morbidity or mortality observed .

Metabolic Pathways

Given its mechanism of action, it likely interacts with the enzymes involved in the NF-κB signaling pathway .

Transport and Distribution

Given its mechanism of action, it is likely that it needs to enter cells to exert its effects on IKK2 and NF-κB .

Subcellular Localization

Given its mechanism of action, it is likely that it acts in the cytoplasm, where IKK2 and IκB are located .

properties

IUPAC Name |

2-[5-chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]pyrimidin-4-yl]-N-cyclopropyl-1-benzothiophene-4-carboxamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN6OS.3ClH/c1-30-10-12-31(13-11-30)9-3-8-26-24-27-15-19(25)22(29-24)21-14-18-17(4-2-5-20(18)33-21)23(32)28-16-6-7-16;;;/h2,4-5,14-16H,3,6-13H2,1H3,(H,28,32)(H,26,27,29);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXCRLAGBWKVPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCNC2=NC=C(C(=N2)C3=CC4=C(C=CC=C4S3)C(=O)NC5CC5)Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32Cl4N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.